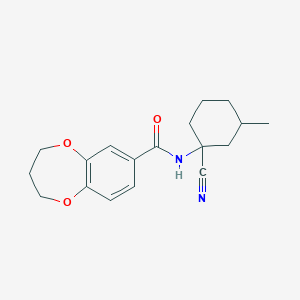
N-(1-Cyano-3-methylcyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-3-methylcyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly referred to as CBDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CBDP is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, unlike THC, CBDP does not produce a high or intoxicating effect, making it a promising candidate for medical research.
作用机制
CBDP acts on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. CBDP binds to cannabinoid receptors in the body, which triggers a cascade of signaling pathways that result in the therapeutic effects of the compound.
Biochemical and Physiological Effects
CBDP has been shown to have several biochemical and physiological effects on the body. Research has shown that CBDP has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. CBDP has also been shown to have anti-anxiety effects by modulating the activity of the amygdala, a brain region that is involved in the regulation of fear and anxiety. Additionally, CBDP has been shown to have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of using CBDP in lab experiments is that it is a synthetic compound, which means that it can be produced in a controlled and consistent manner. This allows researchers to study the effects of CBDP in a more standardized manner. However, one of the limitations of using CBDP in lab experiments is that its effects may not be representative of the effects of cannabis or other natural cannabinoids, as CBDP is a synthetic compound.
未来方向
There are several future directions for research on CBDP. One area of research is the potential use of CBDP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of CBDP in the treatment of cancer, as CBDP has been shown to have anti-tumor effects. Additionally, research could explore the potential use of CBDP in the treatment of anxiety disorders and other mental health conditions.
合成方法
The synthesis of CBDP involves several steps, including the reaction of 1-cyano-3-methylcyclohexane with 2-nitrobenzaldehyde to form 1-(2-nitrophenyl)-3-methylcyclohexene. This intermediate product is then reduced to 1-(2-aminophenyl)-3-methylcyclohexene, which is further reacted with 3,4-methylenedioxyphenylacetic acid to yield CBDP.
科学研究应用
CBDP has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that CBDP has anti-inflammatory, anti-anxiety, and anti-tumor effects, making it a promising candidate for the treatment of various medical conditions. CBDP has also been shown to have neuroprotective properties, which could be beneficial in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-4-2-7-18(11-13,12-19)20-17(21)14-5-6-15-16(10-14)23-9-3-8-22-15/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKPTFGZUADSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2494534.png)
![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)

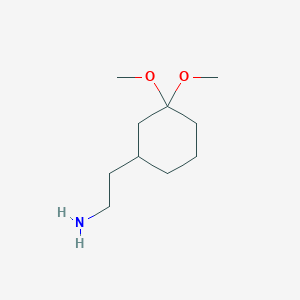
![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)
![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)
![Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2494546.png)
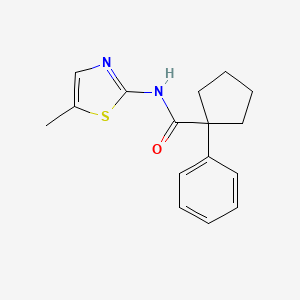

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)
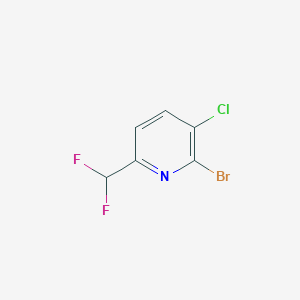
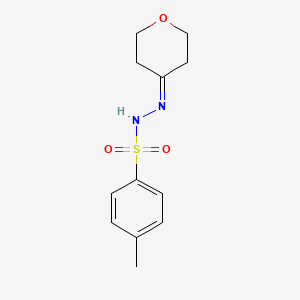
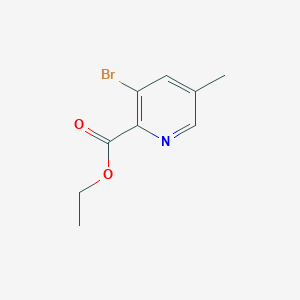
![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)